Fmoc-DADod HCl

Description

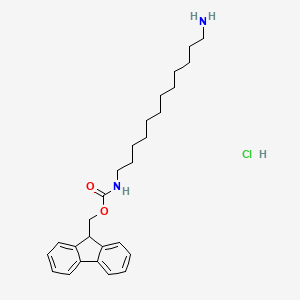

Structure

2D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(12-aminododecyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O2.ClH/c28-19-13-7-5-3-1-2-4-6-8-14-20-29-27(30)31-21-26-24-17-11-9-15-22(24)23-16-10-12-18-25(23)26;/h9-12,15-18,26H,1-8,13-14,19-21,28H2,(H,29,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSWGIAISQHAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Fmoc Dadod Hcl

General Principles of Fmoc-Mediated Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis due to its base-lability, which allows for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups. iris-biotech.de This strategy is central to the synthesis of peptides incorporating non-standard amino acids like diaminododecanoic acid.

Solid-Phase Peptide Synthesis (SPPS) for Fmoc-DADod HCl Precursors

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptide chains, and it is well-suited for creating precursors to this compound or for incorporating the DADod moiety into a larger peptide sequence. masterorganicchemistry.com The process begins with the attachment of the first Fmoc-protected amino acid to a solid support, typically a resin bead. jabde.com

The synthesis of a peptide containing a DADod unit would follow the standard SPPS cycle:

Resin Swelling: The solid support, such as a Rink amide or 2-chlorotrityl chloride (2-CTC) resin, is swelled in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). pacific.edumdpi.com

Fmoc Deprotection: The terminal Fmoc group on the resin-bound amino acid is removed to expose a free amine. This is typically achieved by treating the resin with a 20% solution of piperidine (B6355638) in DMF. iris-biotech.depacific.edu

Washing: The resin is thoroughly washed to remove excess piperidine and the dibenzofulvene-piperidine adduct, a byproduct of the deprotection step. masterorganicchemistry.com

Coupling: The next Fmoc-protected amino acid (which could be an appropriately protected Fmoc-diaminododecanoic acid) is activated and coupled to the newly exposed amine on the resin. Common activating agents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often in the presence of a base like N,N-diisopropylethylamine (DIPEA). pacific.edunih.gov

Washing: The resin is washed again to remove unreacted reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. The final peptide, still attached to the resin, can then be cleaved and the side-chain protecting groups removed, typically with a strong acid cocktail such as trifluoroacetic acid (TFA). jabde.com For the synthesis of peptides containing a diaminodiacid, pre-prepared building blocks can be utilized to introduce the hydrocarbon staple via on-resin cyclization. nih.gov

Table 1: Common Reagents in Solid-Phase Peptide Synthesis of Fmoc-DADod Precursors

| Reagent/Material | Function | Typical Conditions | Reference |

| Resins | |||

| Rink Amide Resin | Solid support for peptide amides | Swelling in DMF | pacific.edu |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Acid-sensitive resin for protected peptides | Swelling in DCM | mdpi.comnih.gov |

| Deprotection Reagent | |||

| Piperidine | Removes the Fmoc protecting group | 20% in DMF, 5-10 min | pacific.edu |

| Coupling Reagents | |||

| HBTU/HATU | Activates the carboxylic acid of the incoming amino acid | In DMF with DIPEA | pacific.edunih.gov |

| Cleavage Reagent | |||

| Trifluoroacetic Acid (TFA) | Cleaves peptide from resin and removes acid-labile side-chain protecting groups | 95% TFA with scavengers | jabde.com |

Solution-Phase Synthetic Routes to this compound and Analogues

While SPPS is dominant, solution-phase synthesis offers advantages for the large-scale production of specific peptide fragments or modified amino acids like this compound. In a solution-phase approach, all reactants are dissolved in a suitable organic solvent. The synthesis of this compound would likely involve the selective protection of one of the amino groups of diaminododecanoic acid with the Fmoc group, while the other remains as a free amine or is transiently protected.

A plausible route could involve:

Starting with dodecanedioic acid, which can be converted to a diamine through a series of reactions.

Alternatively, starting with a commercially available diaminododecane, one amino group can be selectively protected.

The free amino group can then be protected with an Fmoc group using a reagent like Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions. researchgate.net

The other protecting group can then be selectively removed.

Finally, treatment with hydrochloric acid would yield the desired this compound salt.

Purification after each step is crucial in solution-phase synthesis and is typically achieved through extraction and crystallization or chromatography. google.com

Selective Protecting Group Chemistry Relevant to this compound Synthesis

The success of synthesizing a complex molecule like this compound hinges on the precise control of protecting groups. The Fmoc group's base-lability is key to its utility in peptide synthesis.

Mechanism and Efficiency of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed elimination reaction. nih.gov The mechanism proceeds in two main steps:

A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. nih.gov

This is followed by a β-elimination that liberates the free amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. nih.gov

The excess piperidine in the deprotection solution acts as a scavenger, trapping the DBF to form a stable adduct that can be washed away. researchgate.net The efficiency of this reaction is influenced by the choice of base, its concentration, the solvent, and the reaction time. nih.govnih.gov While piperidine is the most common base, others like 4-methylpiperidine (B120128) have been shown to be effective as well. scielo.org.mx

Optimization of Deprotection Protocols for this compound Intermediates

For long-chain amino acids like DADod, steric hindrance or aggregation of the growing peptide chain can sometimes hinder the efficiency of Fmoc deprotection. nih.gov In such cases, optimization of the deprotection protocol may be necessary.

Strategies to improve deprotection efficiency include:

Increasing Deprotection Time: Extending the reaction time with the piperidine solution can help ensure complete removal of the Fmoc group.

Using Stronger Bases: A combination of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with a piperidine scavenger can accelerate deprotection, though care must be taken to avoid side reactions.

Elevated Temperatures: Performing the deprotection at a slightly elevated temperature can sometimes overcome aggregation and improve reagent access.

Chaotropic Agents: The addition of chaotropic agents can help to disrupt secondary structures that may form in the peptide chain, making the Fmoc group more accessible.

Table 2: Comparison of Fmoc Deprotection Reagents

| Reagent | Concentration | Advantages | Disadvantages | Reference |

| Piperidine | 20% in DMF | Standard, well-understood, effective scavenger | Can cause aspartimide formation | nih.gov |

| 4-Methylpiperidine | 20% in DMF | Similar efficiency to piperidine, can be less toxic | Not as commonly used | scielo.org.mx |

| DBU/Piperazine | 2% DBU, 5% Piperazine in NMP | Faster deprotection, reduces diketopiperazine formation | DBU is a very strong base, potential for side reactions | uco.es |

| Dipropylamine (DPA) | 25% in DMF | Reduces aspartimide formation at high temperatures | Less efficient adduct formation with DBF | acs.org |

Post-Synthetic Modification and Functionalization of this compound

Once synthesized, the this compound molecule or a peptide containing a DADod residue can be further modified. The free amino group at the end of the dodecyl chain provides a reactive handle for a wide range of functionalization reactions. This allows for the attachment of various moieties, such as:

Fluorophores and Quenchers: For creating probes for biological imaging or fluorescence resonance energy transfer (FRET) studies.

Biotin: For affinity purification or detection using streptavidin.

Drug Molecules: To create peptide-drug conjugates for targeted delivery.

Chelating Agents: For the complexation of metal ions for imaging or therapeutic applications.

Lipids: To enhance membrane association or improve pharmacokinetic properties.

These modifications are typically carried out after the main peptide synthesis is complete, either while the peptide is still on the resin or in solution after cleavage. nih.gov The choice of reaction conditions will depend on the nature of the molecule being attached and the stability of the peptide. C-H functionalization is an emerging strategy for the post-synthetic modification of natural peptides, allowing for the direct modification of amino acid side chains. ntu.ac.uk

C-Terminal Chemical Modifications for Modulated Interactions

One of the most common C-terminal modifications is amidation , which involves converting the terminal carboxylic acid to a primary amide (-CONH₂). This change neutralizes the negative charge at the C-terminus, which can increase the peptide's metabolic stability by making it more resistant to enzymatic degradation by carboxypeptidases. jpt.com This modification often mimics the state of native proteins and can be crucial for biological activity. jpt.com

Another key modification is esterification , where the carboxyl group is converted to an ester. This also removes the negative charge and can be used to create prodrugs or fine-tune the peptide's pharmacokinetic profile. jpt.com A more advanced and flexible strategy for C-terminal modification is the cyclic urethane (B1682113) technique (CUT) . emorychem.sciencersc.org This method involves converting a C-terminal serine residue into a cyclic urethane, which activates the peptide backbone for nucleophilic attack. This allows for the synthesis of a wide variety of C-terminally modified peptides, including acids, esters, N-aryl amides, and alcohols, independent of the solid-phase resin used. emorychem.sciencersc.org

The table below summarizes common C-terminal modifications applicable to peptides synthesized with this compound.

Table 1: C-Terminal Modifications and Their Primary Applications

| Modification | Resulting Functional Group | Key Applications/Comments |

|---|---|---|

| Amidation | -CONH₂ | Neutralizes C-terminal charge; increases biological half-life and metabolic stability. jpt.com |

| Esterification | -COOR | Removes charge; used in prodrug design and for structure-activity relationship (SAR) studies. jpt.com |

| Aldehyde Formation | -CHO | Creates a reactive handle for further ligation, such as with hydrazines or hydroxylamines. jpt.com |

| p-Nitroanilide (pNA) | -CONH-C₆H₄-NO₂ | Used in colorimetric protease substrates; cleavage releases pNA, which can be detected at 405 nm. jpt.com |

| 7-amino-4-methylcoumarin (Amc) | Amc | Functions as a fluorogenic tag for studying protease activity and specificity. jpt.com |

Incorporation of Diverse Amino Acid Residues for Tailored Properties

The properties of a peptide are fundamentally defined by its amino acid sequence. This compound serves as a building block within the Fmoc solid-phase peptide synthesis (SPPS) methodology, which is the standard for chemically synthesizing peptides. nih.gov This automated or manual process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to a solid resin support. uci.edu

The synthesis cycle consists of two main steps:

Fmoc Deprotection: The resin-bound peptide is treated with a basic solution, typically 20% piperidine in a solvent like dimethylformamide (DMF), to remove the Fmoc group from the N-terminal amino acid, exposing a free amine. luxembourg-bio.comuci.edu

Coupling: The next Fmoc-protected amino acid in the sequence is activated by a coupling reagent (e.g., HCTU, HATU) and added to the resin, where it forms a peptide bond with the newly exposed amine. luxembourg-bio.comuci.edu

This cycle is repeated until the desired sequence is assembled. The choice of amino acids incorporated into the chain alongside this compound dictates the final peptide's structure, charge, hydrophobicity, and function. For amino acids with reactive side chains (e.g., Lysine, Aspartic Acid, Cysteine), an orthogonal protecting group that is stable to the Fmoc deprotection conditions is required. These side-chain protecting groups are typically acid-labile and are removed during the final cleavage of the peptide from the resin with a strong acid like trifluoroacetic acid (TFA). nih.gov

However, the incorporation of certain amino acids can lead to side reactions. For instance, sequences containing aspartic acid are prone to aspartimide formation when exposed to the basic conditions of Fmoc deprotection, which can lead to impurities. nih.gov The purity of the Fmoc-amino acid building blocks is also critical, as contaminants can result in terminated or incorrect peptide sequences. nih.gov

Table 2: Common Side-Chain Protecting Groups in Fmoc-SPPS

| Amino Acid | Side-Chain Functional Group | Common Protecting Group |

|---|---|---|

| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) |

| Aspartic Acid (Asp) | Carboxylic Acid | OtBu (tert-Butyl ester) |

| Cysteine (Cys) | Thiol | Trt (Trityl) |

| Glutamic Acid (Glu) | Carboxylic Acid | OtBu (tert-Butyl ester) |

| Histidine (His) | Imidazole | Trt (Trityl) |

| Lysine (Lys) | Amine | Boc (tert-Butoxycarbonyl) |

| Serine (Ser) | Hydroxyl | tBu (tert-Butyl) |

| Tryptophan (Trp) | Indole | Boc (tert-Butoxycarbonyl) |

| Tyrosine (Tyr) | Phenol | tBu (tert-Butyl) |

Conjugation with Additional Functional Moieties

Beyond the peptide sequence itself, the DADod moiety of this compound provides a terminal primary amine on its side chain, which serves as a versatile handle for conjugating additional functional molecules. This allows for the creation of peptide conjugates with novel properties for diagnostics, imaging, or targeted delivery. Conjugation can also be achieved at the N-terminus or C-terminus of the peptide. nih.govnih.gov

Several bioorthogonal and chemoselective ligation strategies can be employed:

Amide Bond Formation: The primary amine on the DADod side chain can be readily coupled to molecules containing a carboxylic acid using standard peptide coupling reagents. Alternatively, the amine can react with N-hydroxysuccinimide (NHS) esters, which are common activated intermediates for labeling proteins and peptides with probes like fluorophores or biotin. nih.gov

Michael Addition: This reaction involves the conjugate addition of a thiol (from a cysteine residue incorporated elsewhere in the peptide) to an α,β-unsaturated carbonyl, such as a maleimide. This is one of the most widely used methods for creating stable peptide conjugates for biomaterials and protein modification. nih.gov

Click Chemistry: This class of reactions offers high efficiency and specificity. Strain-promoted azide-alkyne cycloaddition (SPAAC) is particularly useful as it does not require a cytotoxic copper catalyst. nih.gov This involves reacting a strained alkyne (e.g., a cyclooctyne) with an azide. Either functionality can be introduced into the peptide (e.g., via a modified amino acid) or attached to the DADod side chain, allowing for conjugation to a molecule bearing the corresponding reactive partner. nih.gov

These conjugation strategies enable the attachment of a wide array of functional moieties to peptides containing a DADod residue, greatly expanding their utility.

Table 3: Common Conjugation Strategies for Peptides

| Conjugation Reaction | Reactive Groups Involved | Key Features |

|---|---|---|

| NHS-Ester Acylation | Amine + NHS-Ester | Forms a stable amide bond; widely used for attaching fluorescent dyes and biotin. nih.gov |

| Michael Addition | Thiol + Maleimide | Forms a stable thioether bond; highly efficient and specific for cysteine residues. nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne | Bioorthogonal (copper-free); high specificity and efficiency for site-specific labeling. nih.gov |

| Reductive Amination | Amine + Aldehyde/Ketone | Forms a secondary amine linkage; useful for conjugating to carbohydrate-based moieties. |

Supramolecular Architectures and Nanostructure Formation from Fmoc Dadod Hcl

Morphological Diversity of Self-Assembled Fmoc-DADod HCl Structures

Formation of Nanofibrillar Networks

There is currently no specific research data available on the formation of nanofibrillar networks from this compound.

Development of Nanoribbons, Nanobelts, and Sheet-like Aggregates

Specific studies detailing the formation of nanoribbons, nanobelts, or sheet-like aggregates from this compound have not been found in the scientific literature.

Genesis of Vesicular and Micellar Structures

The formation of vesicular or micellar structures from this compound has not been reported in the reviewed scientific literature.

Strategies for Controlling Nanostructure Dimensions and Hierarchical Organization

Due to the lack of studies on the self-assembly of this compound, there is no information available regarding strategies to control the dimensions and hierarchical organization of its potential nanostructures.

Impact of Self-Assembly Pathways on Final Morphologies of this compound Aggregates

The influence of different self-assembly pathways (e.g., solvent-switching, pH triggers, thermal annealing) on the final morphologies of this compound aggregates has not been investigated in the available scientific literature.

Computational Modeling and Simulation Studies of Fmoc Dadod Hcl Systems

Molecular Dynamics (MD) Simulations for Self-Assembly Pathways and Fibril Structures

Molecular dynamics (MD) simulations track the motion of atoms over time, offering a virtual microscope to observe the spontaneous organization of molecules into higher-order structures. bohrium.com For Fmoc-dipeptide systems, MD simulations have been crucial in elucidating the formation of nanofibers and hydrogels. nih.govmdpi.com

Researchers initiate these simulations by dispersing the Fmoc-peptide molecules randomly in a water-filled simulation box. researchgate.net Over the course of the simulation, which can span from nanoseconds to microseconds, the molecules are observed to aggregate. researchgate.netacs.org A common finding is that the self-assembly process is rapid, with the hydrophobic and aromatic fluorenyl (Fmoc) groups acting as the primary drivers for aggregation through π-π stacking. nih.govresearchgate.net These simulations consistently show the formation of a condensed fibril structure where the Fmoc groups form a hydrophobic core, shielded from the aqueous environment. nih.govnih.gov The peptide or amino acid components are typically exposed on the fibril's surface, interacting with water and neighboring fibrils. nih.gov

For example, extensive simulations of Fmoc-Ala-Ala revealed that the molecules assemble into well-defined fibrils regardless of the initial starting configurations. nih.gov These computational models successfully predicted structural features, such as the fibril diameter and the distance between stacked Fmoc groups, which were later validated by experimental techniques like Wide-Angle X-ray Scattering (WAXS). nih.gov Interestingly, these studies have also challenged earlier hypotheses, suggesting that for short Fmoc-dipeptides, traditional β-sheet-like hydrogen bonding might be less critical than the powerful π-π stacking of the Fmoc moieties and hydrogen bonding with the surrounding water molecules. nih.govnih.gov

| Parameter | Description |

|---|---|

| System | Fmoc-Ala-Ala molecules in a water box |

| Force Field | GROMACS OPLS-AA with custom parameters for the Fmoc group |

| Water Model | TIP3P |

| Simulation Time | 160 ns or more |

| Temperature | Room temperature (e.g., 300 K) |

| Key Findings | Convergence to a condensed fibril with a core of stacked Fmoc groups, partial water exposure creating an amphiphilic surface. |

Potential of Mean Force (PMF) Studies for Intermolecular Interaction Energies

Potential of Mean Force (PMF) calculations are a powerful computational technique used to determine the free energy profile along a specific reaction coordinate, such as the distance between two assembling molecules. cuny.edu This method quantifies the thermodynamic favorability of different molecular arrangements, revealing the energy barriers and stable states of a system.

In the context of Fmoc-conjugate self-assembly, PMF studies can elucidate the precise energetics of the interactions driving fibril formation and branching. For instance, a study on the self-assembly of Fmoc-Lys(Fmoc)-Asp used PMF calculations to map the free energy landscape of both intramolecular and intermolecular Fmoc group stacking. nih.gov The results showed two distinct low-energy states corresponding to different stacking geometries: a parallel stacking pattern and a T-shaped (or perpendicular) stacking pattern. nih.gov The parallel stacking was found to be more energetically favorable, driving the linear growth of fibrils, while the T-shaped stacking, located at the intersection of fibril branches, was crucial for the formation of the 3D hydrogel network. nih.gov

| Stacking Pattern | Angle | Centroid Distance (nm) | Significance |

|---|---|---|---|

| Parallel | ~10° | ~0.45 | Drives fibril growth along the axis (energetically favorable) |

| T-shaped | ~80° | ~0.45 | Promotes fibril branching and network formation |

Monte Carlo Simulations in Understanding Self-Assembly Driving Forces

Monte Carlo (MC) simulations offer another avenue for exploring the vast conformational space of self-assembling systems. Unlike MD, which follows deterministic laws of motion, MC methods use random sampling to evaluate the properties of a system. This approach is particularly useful for overcoming large energy barriers and exploring a wide range of possible configurations.

Force Field Development and Refinement for Fmoc-Conjugate Systems

The accuracy of any molecular simulation is fundamentally dependent on the quality of its force field—the set of mathematical functions and parameters that describe the forces between atoms. wikipedia.org Standard protein force fields are not always optimized for non-standard residues like the Fmoc group or for the specific process of self-assembly into ordered aggregates. bohrium.comnih.gov

Consequently, significant effort has been dedicated to developing and refining force fields for these systems. researchgate.netacs.org This often involves a multi-step process:

Parameter Derivation: Quantum mechanical (QM) calculations are used to derive the atomic charges and torsional parameters for the Fmoc group, which are not present in standard force fields. nih.gov

Parameter Transfer: Bond, angle, and van der Waals parameters are often transferred from existing, well-validated force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or CHARMM. nih.govnih.gov

Validation: The new parameter set is tested by simulating systems with known experimental properties, such as the self-assembly of a well-characterized Fmoc-dipeptide, to ensure the force field can reproduce real-world behavior. nih.gov

A notable development is the creation of force fields specifically designed for self-assembly, such as PACE-ASM. nih.gov This hybrid-resolution force field was optimized using dipeptide aggregation as a model system to improve the description of peptide-peptide and peptide-solvent interactions, which are critical for accurately predicting assembly behavior. bohrium.comnih.gov

| Force Field | Key Features/Applications |

|---|---|

| OPLS-AA | A widely used all-atom force field for organic liquids and peptides. Often requires custom parameterization for the Fmoc group. nih.gov |

| CHARMM | Another prevalent all-atom force field for biomolecules. The CHARMM36 force field has been used for modeling preformed peptide fibers. acs.orgnih.gov |

| AMBER | A popular force field family for proteins and nucleic acids. Recent versions have improved potentials for intrinsically disordered proteins, which can be relevant to the flexible nature of peptides before assembly. acs.org |

| MARTINI | A coarse-grained (CG) force field that simplifies molecular representation to study larger systems and longer timescales, though it may require modifications to accurately capture specific interactions like hydrogen bonding in peptide backbones. nih.govresearchgate.net |

| PACE-ASM | A specialized hybrid-resolution force field developed specifically to improve the accuracy of peptide self-assembly simulations. nih.gov |

Prediction and Validation of Supramolecular Structures and Energetic Landscapes

A primary goal of computational modeling is to predict the final, stable supramolecular structures formed during self-assembly and to understand the energetic landscape that guides this process. researchgate.net Simulations can generate detailed atomic models of nanofibers, nanotubes, and other aggregates that can be directly compared with experimental data. northwestern.edunih.gov

For example, MD simulations of polyalanine peptides, a simple model for amyloid-forming systems, showed the spontaneous formation of fibrils from an initial random-coil state. nih.gov The simulations revealed a hierarchical assembly process: the formation of small amorphous aggregates was followed by the appearance of an ordered nucleus, which then grew rapidly by adding individual peptides. The resulting fibril structure, stabilized by inter-sheet hydrophobic interactions and intra-sheet hydrogen bonds, was found to be similar to those observed in experiments. nih.gov

Validation is a critical step in this process. mdpi.com The structural properties predicted by simulations, such as fibril diameter, π-stacking distances, and secondary structure content (e.g., β-sheets), are compared against data from techniques like:

Transmission Electron Microscopy (TEM): To visualize nanofiber morphology and dimensions. nih.gov

Wide-Angle X-ray Scattering (WAXS): To measure periodic structural features like d-spacings. nih.gov

Circular Dichroism (CD) and FTIR Spectroscopy: To probe the secondary structure and molecular interactions. nih.gov

The strong agreement often found between simulation and experiment lends high confidence to the molecular-level insights derived from the computational models. rsc.org

Machine Learning Applications in Fmoc-DADod HCl Materials Design and Discovery

The intersection of computational modeling and machine learning (ML) is revolutionizing materials science, offering powerful new tools for data-driven design and discovery. researchgate.netnih.gov Instead of relying solely on intuition or brute-force screening, ML models can learn the complex relationships between molecular structure and material properties, enabling rapid prediction and the identification of promising new candidates. nih.govacs.org

Machine learning has been successfully applied to predict the self-assembly behavior of peptide-based materials. pnas.orgudel.edu These models are trained on large datasets containing information about peptide sequences, experimental conditions (like pH and solvent), and the resulting material properties (e.g., whether it forms a hydrogel). nih.gov

Several types of ML models have been developed:

Classification Models: These models can predict a categorical outcome, such as "gelator" vs. "non-gelator." For example, researchers have trained models that can accurately classify dipeptides as hydrogelators based on physicochemical properties and molecular fingerprints derived from their chemical structure. mdpi.com

Regression Models: These can predict a continuous property, such as the stiffness of a resulting hydrogel or the critical gelation concentration.

Generative Models: These models, often based on recurrent neural networks (RNNs) or genetic algorithms, can go a step further and design entirely new peptide sequences with a high predicted likelihood of self-assembling into a desired material. github.com

A key challenge is the need for large, standardized datasets for training. acs.org However, as more data becomes available, the predictive power of these models continues to grow. For instance, a model named PepSySco was trained to predict the success rate of Fmoc-based peptide synthesis with over 80% accuracy, demonstrating the potential of ML to streamline the entire materials development pipeline. acs.org

| Model Type | Purpose | Algorithm(s) Used | Reported Accuracy/Success |

|---|---|---|---|

| Classifier | Predict hydrogel formation of peptoid library | Deep Neural Network | Not specified, but revealed high correlation with quantum chemistry descriptors. pnas.org |

| Classifier | Predict success of Fmoc-based peptide synthesis | Naïve Bayes (PepSySco) | >80% overall accuracy on validation set. acs.org |

| Generative | Discover novel self-assembling peptides | Recurrent Neural Network (RNN) with Genetic Algorithm | 80-95% accuracy in discovering self-assembling peptides (confirmed by MD/experiments). github.com |

| Classifier | Predict self-assembly phases of peptides | Random Forest (RF), MLP, GPC, KNC | >80% accuracy in phase classification. nih.gov |

Generative Design Approaches for Novel Fmoc-Conjugate Architectures

Deep generative models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), are at the forefront of this revolution. nih.govresearchgate.net These models are trained on large datasets of existing molecules to learn their underlying chemical and structural rules. mit.edunih.gov Once trained, they can generate novel candidates that adhere to these learned principles but are distinct from the training data. rsc.org This data-driven process significantly enhances the exploration of new functional sequences and structures. researchgate.netnih.gov

For Fmoc-conjugates, generative models offer a pathway to design novel architectures beyond simple peptides. By treating the Fmoc group as a constant feature responsible for driving self-assembly through π-π stacking, the generative algorithm can focus on designing the conjugated tail. This allows for the exploration of a diverse range of chemical entities, from non-standard amino acids to aliphatic chains like diaminododecane (DADod) or entirely new chemical moieties, to fine-tune properties such as hydrophobicity, charge, and biocompatibility. nih.gov

Generative Adversarial Networks (GANs)

Variational Autoencoders (VAEs)

VAEs work by encoding molecules into a compressed, continuous latent space and then decoding them back into a molecular structure. nih.govnih.gov By sampling points from this latent space, new molecules with desired properties can be generated. youtube.com A conditional VAE (cVAE) can be guided to generate molecules with specific attributes by incorporating property labels into the training process. nih.gov For instance, a cVAE could be used to design novel Fmoc-conjugates with optimized properties for drug delivery by learning the relationship between chemical structure and characteristics like hydrogel stability or drug release kinetics. rsc.org

The table below summarizes key generative models applicable to the design of novel Fmoc-conjugates.

| Generative Model | Mechanism | Potential Application for Fmoc-Conjugates | Research Findings |

| Generative Adversarial Network (GAN) | A generator network creates candidate molecules, and a discriminator network evaluates their realism against a training dataset. nih.gov | Design of novel non-peptidic linkers and tails to induce unique self-assembly behaviors (e.g., vesicles, ribbons). | Successfully used to generate novel peptides and proteins. nih.gov |

| Variational Autoencoder (VAE) | Encodes molecules into a continuous latent space and decodes points from this space to generate new structures. nih.gov | Generation of Fmoc-conjugates with a spectrum of properties by exploring the latent space for optimized hydrophilicity or charge. | Has been implemented for the design of antimicrobial peptides. nih.gov |

| Recurrent Neural Network (RNN) | Processes sequences of data, making it suitable for designing linear molecules like peptides or polymers. | Step-wise generation of novel peptide or peptoid sequences to be conjugated with the Fmoc group. | Used in deep neural network models to predict outcomes of peptide synthesis. nih.gov |

Research Findings and Future Directions

While research specifically on the generative design of this compound is nascent, extensive work on peptides and biomaterials demonstrates the feasibility of these approaches. nih.govresearchgate.net For example, deep learning models have successfully predicted sequence-dependent aggregation in peptides, a key factor in the self-assembly of Fmoc-conjugates. nih.gov Similarly, generative models have been used to design de novo peptide sequences with specific functions, such as antimicrobial activity or target binding. rsc.orgresearchgate.net

The application of these generative techniques could lead to the creation of a new generation of Fmoc-conjugate biomaterials. By moving beyond traditional peptide sequences, it is possible to design architectures with enhanced stability, novel mechanical properties, and tailored biological functions. The table below presents hypothetical novel Fmoc-conjugate architectures that could be discovered using generative design.

| Hypothetical Conjugate | Designed Moiety | Potential Targeted Property | Generative Approach |

| Fmoc-Poly(ethylene glycol)-Diaminoalkane | Alternating PEG and aliphatic units | Enhanced hydrophilicity and biocompatibility for hydrogel formation in cellular environments. | VAE optimized for water solubility. |

| Fmoc-(Gly-Ser)n-DADod | Hybrid peptide-alkane structure | Controlled biodegradability and mechanical stiffness for tissue engineering scaffolds. | RNN for peptide sequence generation combined with a GAN for the linker. |

| Fmoc-Ornithine-Dodecylamine | Branched cationic and hydrophobic chains | Potent antimicrobial activity through membrane disruption. | GAN trained on a dataset of antimicrobial lipopeptides. |

| Fmoc-Aromatic-DADod | Aromatic linker between Fmoc and DADod | Modified π-π stacking for altered nanofiber morphology and electronic properties. | VAE with a condition for aromaticity and self-assembly propensity. |

Challenges and Future Research Directions in Fmoc Dadod Hcl Science

Elucidating Complex and Dynamic Self-Assembly Pathways

A primary challenge in harnessing Fmoc-DADod HCl lies in the incomplete understanding of its self-assembly process. This process is not a simple, linear progression but a complex and dynamic pathway influenced by a multitude of factors. The transition from individual molecules to hierarchical nanostructures involves various intermediate states and competing assembly routes. mdpi.comacs.org

Research indicates that for related Fmoc-peptides, environmental triggers such as pH, temperature, and ionic strength can dramatically alter the self-assembly mechanism, leading to different final structures like flexible fibrils or rigid ribbons. acs.orgnih.gov For instance, studies on Fmoc-diphenylalanine have shown that pH changes induce significant structural transitions, effectively shifting the apparent pKa of the molecule. acs.org The self-assembly is a delicate balance of non-covalent interactions, including the crucial π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide components. manchester.ac.uk Understanding how the long alkyl chain of the diaminododecanoic acid (DADod) moiety in this compound contributes to hydrophobic interactions and influences these pathways is a critical area for future investigation. Delving into the atomic-level molecular interactions is key to developing materials with specific, predictable relationships between their structure, properties, and function. rsc.org

Future work must focus on mapping these energy landscapes to identify and characterize transient intermediates and off-pathway aggregates. This knowledge is fundamental to controlling the final material properties.

Rational Design Principles for Predictive Control over Nanostructures

A major goal in the field is to move beyond serendipitous discovery towards the rational design of this compound-based materials with predetermined nanostructures and functions. This requires establishing clear design rules that link molecular architecture to macroscopic properties. The current design of self-assembling peptides often relies on examining natural amino acid sequences and professional expertise, which can be inefficient for exploring the vast range of possibilities. nih.gov

Achieving predictive control involves understanding how modifications to the this compound molecule—such as altering the length of the alkyl chain or changing the terminal groups—affect the delicate balance of intermolecular forces. manchester.ac.uknih.gov For example, the interplay between π-π stacking, hydrogen bonding, and hydrophobic interactions governs whether the molecules assemble into nanofibers, nanotubes, or nanosheets. manchester.ac.ukacs.org Computational approaches, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are becoming essential tools for evaluating these non-covalent interactions and predicting assembly propensity. rsc.orgnih.govrsc.org By combining computational screening with experimental validation, researchers can establish robust principles for designing novel materials. nih.govrsc.org The ultimate aim is to create a framework that allows for the a priori design of this compound derivatives with tailored mechanical strength, porosity, and bioactivity for specific applications like cell culture or tissue engineering. manchester.ac.ukmanchester.ac.uk

| Design Parameter | Influence on Self-Assembly | Desired Outcome/Control |

| Alkyl Chain Length | Modulates hydrophobic interactions and packing efficiency. | Control over fibril diameter and hydrogel stiffness. |

| Peptide Sequence | Governs hydrogen bonding networks and secondary structure (e.g., β-sheets). manchester.ac.uk | Formation of specific nanostructures (e.g., fibrils vs. sheets). |

| Aromatic Moiety (Fmoc) | Drives assembly through π-π stacking, critical for stabilization. manchester.ac.ukacs.org | Enhanced rigidity and thermal stability of the hydrogel. |

| Solvent/pH/Ionic Strength | Triggers and directs the assembly pathway by altering charge and solubility. nih.govnih.gov | Temporal and spatial control over gelation. |

Development of Advanced In Situ and Real-Time Characterization Techniques

Characterizing the dynamic and often rapid process of hydrogelation is a significant experimental hurdle. rsc.org Traditional techniques often only capture the final, static state of the assembled material. To truly understand and control the self-assembly of this compound, there is a pressing need for advanced techniques that can monitor the process in situ and in real-time.

Techniques such as Scanning Ion Conductance Microscopy (SICM) have shown promise in studying the formation of hydrogel surface topography at the nanoscale and can even map living cells within a hydrogel. mdpi.com Other powerful methods include:

Cryogenic Transmission Electron Microscopy (Cryo-TEM): Allows for the direct visualization of early-stage assembly, revealing how nanofibrils form and interact to create a network. nih.gov

Time-Resolved Infrared (IR) Spectroscopy: Can provide continuous observation of molecular-level changes, such as side-chain environments and hydrogen bond formation, during assembly. rsc.org

Oscillatory Rheology: Measures the evolution of mechanical properties (storage and loss moduli) in real-time, providing critical information on gelation kinetics and final hydrogel strength. nih.govnih.govrheolution.com

Combining these advanced methods will provide a comprehensive, multi-scale picture of hydrogel formation, from molecular folding to the emergence of bulk material properties. nih.gov This detailed kinetic and structural information is invaluable for refining self-assembly models and improving fabrication protocols.

Integration of Artificial Intelligence and Machine Learning for Accelerated Discovery and Optimization

The chemical space for peptide-based materials is immense; for a simple pentapeptide, there are 3.2 million possible sequences. nih.govresearchgate.net Experimentally screening such a vast number of candidates is intractable. nih.gov Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to navigate this complexity and accelerate the discovery of new self-assembling peptides like this compound analogues. nih.govudel.edu

Future efforts will likely focus on creating "human-in-the-loop" frameworks where AI suggestions are experimentally validated, and the results are fed back into the model to iteratively improve its predictive accuracy. nih.govanl.gov The ultimate vision is to couple these AI discovery engines with robotic platforms for automated synthesis and characterization, creating a fully autonomous, closed-loop system for materials discovery. nih.gov

| AI/ML Application | Description | Impact on this compound Research |

| High-Throughput Virtual Screening | Using ML models to predict the self-assembly propensity of thousands or millions of peptide analogues. nih.govresearchgate.net | Rapid identification of promising new candidates for synthesis and testing. |

| Overcoming Human Bias | AI algorithms can identify effective but non-intuitive molecular designs that fall outside of conventional wisdom. nih.govosti.gov | Discovery of novel this compound analogues with unique properties. |

| Predictive Modeling | Developing models that link molecular features to macroscopic properties like gel stiffness or biocompatibility. udel.edu | Rational design of functional materials for specific applications. |

| Autonomous Discovery Platforms | Integrating AI with robotic synthesis and characterization for closed-loop, iterative material discovery. nih.gov | A paradigm shift in the speed and efficiency of materials development. |

Exploration of Novel this compound Analogues and Architectures for Enhanced Functionality

While this compound itself is a promising building block, its true potential may be unlocked through the creation of novel analogues and more complex molecular architectures. rsc.org The goal is to move beyond simple structural materials to create functional systems for advanced applications. This can be achieved by modifying the core molecule to introduce new chemical and biological activities. researchgate.netacs.org

Strategies for creating enhanced functionality include:

Incorporating Bioactive Moieties: Covalently attaching specific peptide sequences (e.g., cell-adhesion motifs like RGD) to the this compound structure to promote specific cell-matrix interactions for tissue engineering. acs.orgnih.gov

Creating Depsipeptide Analogues: Replacing amide bonds with ester bonds to systematically study the role of hydrogen bonding in self-assembly and to tune the degradation profile and mechanical properties of the resulting hydrogels. acs.org

Post-assembly Modification: Functionalizing the pre-formed hydrogel network, which can serve as a "blank canvas" for attaching peptides, proteins, or DNA for applications in drug delivery or diagnostics. youtube.com

Co-assembly: Mixing this compound with other self-assembling molecules, such as polysaccharides or other Fmoc-amino acids, to create hybrid materials with synergistic properties that are not achievable with a single component. nih.govresearchgate.net

These approaches will lead to the development of "smart" materials that can respond to specific biological cues or external stimuli, opening up new possibilities in regenerative medicine and targeted drug delivery. nih.govacs.org

Addressing Scalability and Reproducibility in this compound Material Fabrication

For any material to transition from the laboratory to real-world applications, its fabrication must be both scalable and reproducible. This remains a significant challenge for many peptide-based hydrogels. nih.govyoutube.com The self-assembly process can be highly sensitive to minor variations in starting material purity, concentration, and preparation conditions, leading to significant batch-to-batch inconsistency in material properties. nih.govacs.org

Key areas for improvement include:

Synthesis and Purification: Ensuring high purity of the synthesized this compound is essential. nih.gov Advances in automated solid-phase peptide synthesis (SPPS) and purification techniques like high-performance liquid chromatography (HPLC) are critical for producing consistent starting materials. nih.govpeptidemachines.com

Standardized Protocols: Developing and adhering to standardized, robust protocols for inducing gelation is necessary to ensure that different labs can produce materials with comparable properties. acs.org Factors like the method of pH adjustment or the rate of temperature change can significantly influence the final structure. acs.org

Scalable Production: Moving from milligram-scale laboratory synthesis to gram- or kilogram-scale production required for clinical or industrial use presents major chemical engineering challenges. peptide.com Fmoc-based chemistry is generally more amenable to scale-up than older methods, but optimization is still required. peptide.comnih.gov

Addressing these issues of consistency and scale is paramount for the successful clinical and commercial translation of this compound-based technologies. acs.orgyoutube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.